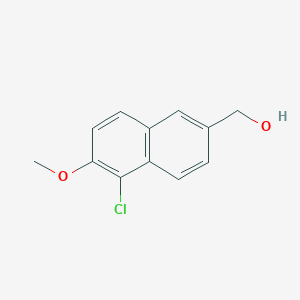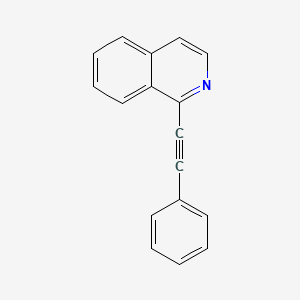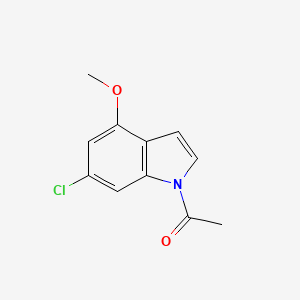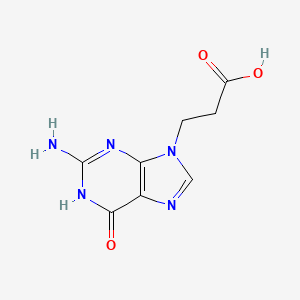
1,3-Di-ethyl-9-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-ethyl-9-methylxanthine is a xanthine derivative with the molecular formula C10H14N4O2 It is a methylxanthine compound, structurally related to caffeine and theophylline, and is known for its stimulant effects on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-ethyl-9-methylxanthine typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with ethyl iodide and methyl iodide under basic conditions to introduce the ethyl and methyl groups at the 1, 3, and 9 positions, respectively. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,3-Di-ethyl-9-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted xanthine derivatives with various functional groups.
科学的研究の応用
1,3-Di-ethyl-9-methylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic effects, particularly in respiratory and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various synthetic processes.
作用機序
The mechanism of action of 1,3-Di-ethyl-9-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP and enhanced cellular signaling pathways.
類似化合物との比較
1,3-Di-ethyl-9-methylxanthine is similar to other methylxanthines such as caffeine, theophylline, and theobromine. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Compared to caffeine, it may have a different potency and duration of action. Theophylline and theobromine also share similar mechanisms but differ in their therapeutic applications and side effect profiles.
List of Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
特性
分子式 |
C10H14N4O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1,3-diethyl-9-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-8-7(11-6-12(8)3)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |
InChIキー |
YOVVPTCKECUXSH-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)



![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)




